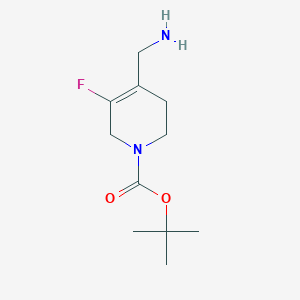

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine

CAS No.:

Cat. No.: VC18351653

Molecular Formula: C11H19FN2O2

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19FN2O2 |

|---|---|

| Molecular Weight | 230.28 g/mol |

| IUPAC Name | tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h4-7,13H2,1-3H3 |

| Standard InChI Key | YDLBAJWOJWUYJN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=C(C1)F)CN |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine (CAS: 1237526-41-8) is defined by the IUPAC name tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydropyridine-1(2H)-carboxylate . Its molecular formula is , with a molecular weight of 230.28 g/mol . The Smiles string CC(C)(C)OC(=O)N1CCC(CN)=C(F)C1 delineates its stereoelectronic features: a Boc-protected piperidine ring with a fluorine atom at position 5 and an aminomethyl group at position 4 .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.28 g/mol |

| Purity | 95% |

| CAS Number | 1237526-41-8 |

| XLogP3 | 1.7 (estimated) |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine involves multi-step protocols emphasizing regioselective fluorination and Boc protection. A representative pathway includes:

-

Lithiation and Ketone Addition: Lithiation of 7 followed by addition to -benzyl-4-piperidinone yields tertiary alcohol 8 .

-

Elimination and Reduction: Treatment of 8 with thionyl chloride generates tetrahydropyridine 9, which undergoes Pd/C-catalyzed ammonium formate reduction to afford the piperidine freebase .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions installs the Boc group at the piperidine nitrogen .

-

Aminomethylation: Introduction of the aminomethyl group at position 4 via reductive amination or nucleophilic substitution completes the synthesis .

Optimization Challenges

Critical challenges include controlling regioselectivity during fluorination and minimizing epimerization during Boc protection. Studies on related compounds highlight the efficacy of Pd-catalyzed Suzuki cross-coupling and HBTU-mediated peptide coupling for introducing substituents while preserving stereochemical integrity . For example, fluorinated analogues synthesized via Suzuki coupling between vinyl triflate 56 and boronic acids achieved >95% regiopurity .

Table 2: Comparative Synthetic Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Lithiation/Addition | 78 | −78°C, THF, 2 h |

| Boc Protection | 85 | RT, DCM, 12 h |

| Aminomethylation | 65 | NaBHCN, MeOH, 6 h |

Structural and Spectroscopic Characterization

NMR Spectroscopy

The NMR spectrum of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine reveals distinct signals:

-

Methylene Protons: A multiplet at ppm corresponds to the group .

-

Piperidine Protons: Doublets of doublets at and ppm arise from axial and equatorial protons on the tetrahydropyridine ring .

-

Aromatic Protons: Absent due to the absence of aryl groups, unlike fluorinated analogues such as FTEAA .

Infrared and Mass Spectrometry

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups:

-

N–H Stretch: Broad band at for the primary amine .

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at (calculated for ) .

Applications in Medicinal Chemistry

Role in Protein–Ligand Interactions

The Boc-protected amine serves as a versatile handle for further functionalization. For instance, HBTU-mediated coupling with indazole-3-carboxylic acids generates amide derivatives with potent binding to retinol-binding protein 4 (RBP4), a target for metabolic disorders . Fluorine substitution enhances metabolic stability and modulates lipophilicity, as evidenced by cLogP values of 1.98 for related antagonists .

Neurological Drug Development

Structurally analogous compounds, such as triazolopyridine-based M receptor antagonists, demonstrate subtype selectivity ( for hM vs. >200-fold selectivity over hM) . The aminomethyl group in 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine could similarly enhance interactions with orthosteric binding pockets in neurotransmitter receptors.

Table 3: Pharmacological Profiling of Analogues

| Compound | hM IC (nM) | cLogP | TPSA (Ų) |

|---|---|---|---|

| 38 | 50 | 1.98 | 77.7 |

| 45 (VU6036864) | 27 | 2.15 | 82.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume